Dihydroergotamine Mesylate
Description
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UMYZUSPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-12-6 (Parent) | |
| Record name | Dihydroergotamine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00904615 | |
| Record name | Dihydroergotamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
| Record name | Dihydroergotamine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6190-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergotamine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergotamine mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydroergotamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROERGOTAMINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AXN7R2QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroergotamine mesylate is synthesized by hydrogenating ergotamine at the 9,10 position. The hydrogenation process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective reduction of the double bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process begins with the extraction of ergotamine from the Claviceps purpurea fungus, followed by its purification. The purified ergotamine is then subjected to hydrogenation to produce dihydroergotamine, which is subsequently converted to its mesylate salt by reacting with methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions: Dihydroergotamine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already reduced state.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for further reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Acute Treatment of Migraines and Cluster Headaches
Indications and Efficacy
Dihydroergotamine mesylate is indicated for the acute treatment of migraine headaches with or without aura, as well as for cluster headache episodes. Clinical trials have demonstrated its efficacy in providing rapid pain relief. For instance, a study involving 348 patients showed that 27% experienced resolution of migraine pain within 30 minutes after administration of a 2 mg dose via nasal spray, with 70% reporting resolution by four hours .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates significant variability in absorption, with approximately 93% plasma protein binding. The drug exhibits a biphasic decline in plasma concentration with a terminal half-life of about 10 hours . The major metabolite, 8'-β-hydroxydihydroergotamine, retains similar pharmacological activity to the parent compound .
Oncology: Potential as an Antitumor Agent
Recent studies have identified this compound as a potential inhibitor of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein implicated in various cancers, including pancreatic cancer. Research indicated that this compound significantly reduced the viability and proliferation of pancreatic cancer cell lines (MiaPaCa-2 and PANC-1) in vitro, with IC50 values of 31 μM and 47 μM respectively .
Mechanism of Action
The mechanism involves binding to the BH3-binding pocket of MCL-1, leading to decreased protein levels without affecting mRNA expression, suggesting post-translational modifications may be involved . This repurposing of this compound could pave the way for novel cancer therapies.
Cardiovascular Safety Profile
Delivery Method Innovations
This compound's cardiovascular safety has been evaluated using innovative delivery methods such as precision olfactory delivery (INP104). Clinical trials demonstrated that INP104 did not produce significant changes in blood pressure or electrocardiogram parameters compared to traditional intravenous administration . This is particularly relevant given the theoretical risks associated with vasoconstriction in patients with cardiovascular conditions.
Data Tables
| Application | Efficacy | Mechanism | Notes |
|---|---|---|---|
| Acute Migraine Treatment | Rapid pain relief; 70% resolution by 4 hours | Agonist at adrenergic and serotonin receptors | Administered via nasal spray or injection |
| Antitumor Activity | Reduced viability in pancreatic cancer cells | Inhibition of MCL-1 protein | Potential for novel cancer treatments |
| Cardiovascular Safety | Minimal impact on blood pressure | Precision olfactory delivery | Safe for patients with cardiovascular concerns |
Case Study 1: Migraine Treatment
In a double-blind trial involving 310 patients diagnosed with migraines, self-administration of this compound resulted in significant improvements in pain relief and functional ability compared to placebo. Adverse effects were primarily related to administration route rather than systemic toxicity .
Case Study 2: Oncology Application
A study explored the effects of this compound on pancreatic cancer cells. The results indicated significant suppression of cell proliferation and increased apoptosis rates upon treatment, highlighting its potential as a therapeutic agent against malignancies .
Mechanism of Action
Dihydroergotamine mesylate exerts its effects primarily through its action on serotonin receptors. It binds with high affinity to 5-HT1Dα and 5-HT1Dβ receptors, leading to vasoconstriction of intracranial blood vessels. This vasoconstriction correlates with the relief of migraine headaches. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings in the trigeminal system .
Comparison with Similar Compounds
Clinical Research Findings
Key Trials
- Nasal Spray Efficacy : In a placebo-controlled trial (n=310), 70% of patients reported migraine resolution at 4 hours post-DHE (2 mg), with 27% achieving relief within 30 minutes .
- Cardiovascular Safety : Postmarketing data show cardiac events (e.g., myocardial infarction) are rare (<0.01%) when contraindications (e.g., CAD) are observed .
Adverse Events
Tables
Table 1: Pharmacokinetic Comparison of DHE Formulations
| Route | Bioavailability | Peak Plasma Time | Dose Limit (24h) |
|---|---|---|---|
| Intranasal | 32% | 1–2 hours | 3 mg |
| Intramuscular | 100% | 15–45 minutes | 6 mg |
| Intravenous | 100% | 5–15 minutes | 4 mg |
Table 2: Clinical Outcomes of DHE vs. ET in Migraine
| Parameter | DHE Nasal Spray | Ergotamine Tartrate |
|---|---|---|
| 4-Hour Pain Relief | 70% | 50–60% |
| Rebound Headache | 14% | 30–40% |
| Severe Nausea | 5% | 40% |
Data from
Biological Activity
Dihydroergotamine mesylate (DHE) is a derivative of ergot alkaloids, primarily used for the treatment of migraine attacks. Its biological activity is characterized by its interaction with various neurotransmitter receptors, particularly serotonin and adrenergic receptors. This article explores the biological activity of DHE, including its pharmacodynamics, pharmacokinetics, therapeutic applications, and recent advancements in drug delivery systems.
Dihydroergotamine exhibits a complex mechanism of action through its interactions with multiple receptor types:
- Serotonin Receptors : DHE has a high affinity for several serotonin receptors, including 5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C. Its agonistic effect at the 5-HT1D receptors is particularly significant in migraine relief, as it promotes vasoconstriction of intracranial blood vessels and inhibits pro-inflammatory neuropeptide release from trigeminal sensory neurons .
- Adrenergic Receptors : DHE acts as a partial agonist at α-adrenergic receptors and has antagonistic effects on certain subtypes of these receptors. This activity contributes to its vasoconstrictive properties, particularly in venous capacitance vessels .
- Dopaminergic Receptors : DHE also interacts with dopamine D2 and D3 receptors, which may play a role in its effects on nausea and other migraine-associated symptoms .
Pharmacokinetics
The pharmacokinetic profile of this compound highlights its absorption, distribution, metabolism, and excretion characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | ~32% (nasal) compared to IV |
| Plasma Protein Binding | 93% |
| Volume of Distribution | ~800 L |
| Half-life | Biphasic: 0.7-1 h (α-phase), 10-13 h (β-phase) |
| Metabolism | Hepatic; major metabolite is 8'-β-hydroxydihydroergotamine |
| Excretion Route | Primarily via bile (feces) |
Following intranasal administration, DHE's bioavailability is significantly improved compared to oral routes due to bypassing first-pass metabolism. The major metabolite retains similar receptor affinities as the parent compound, contributing to its therapeutic effects .
Clinical Applications
This compound is primarily indicated for acute migraine treatment. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks. Notably:
- Efficacy Studies : A systematic review indicated that DHE significantly reduces headache severity within two hours of administration compared to placebo .
- Adverse Effects : Common side effects include nausea, dizziness, and potential cardiovascular effects due to vasoconstriction. Rare cases of ergotism have been reported with excessive use .
Case Studies
- Intranasal Administration : A study involving patients with chronic migraines showed that intranasal DHE provided rapid relief from headache symptoms with a favorable safety profile compared to oral formulations .
- Microneedle Delivery Systems : Recent advancements have explored microneedle patches for delivering DHE transdermally. A study demonstrated that these patches could effectively manage acute migraines while improving patient compliance due to ease of use .
Q & A
Q. What methodological approaches are used to characterize the pharmacological targets of dihydroergotamine mesylate (DHE) in migraine therapy?
DHE acts as a multi-receptor agonist, targeting α-adrenergic, serotonin (5-HT1B/1D), and dopamine receptors. Methodological validation involves:
- Receptor binding assays : Quantifying affinity using radiolabeled ligands (e.g., ³H-DHE) in cell membranes .
- Functional studies : Isolated tissue preparations (e.g., rabbit saphenous vein) to assess vasoconstrictive activity .
- In vivo models : Measuring cerebral blood flow modulation in rodent migraine models .
Q. How are pharmacokinetic parameters of DHE mesylate determined in preclinical and clinical studies?
Key parameters include bioavailability, protein binding, and elimination half-life. Methods involve:
- Bioavailability assessment : Comparing AUC values across routes (e.g., inhaled vs. IV) using LC-MS/MS for plasma quantification .
- Protein binding : Equilibrium dialysis or ultrafiltration to measure 93% plasma protein binding .
- Metabolite profiling : Identifying 8′-OH-DHE via liquid-liquid extraction and C18 column separation .
Q. What analytical techniques ensure quality control of DHE mesylate in pharmaceutical formulations?
USP standards recommend:
- HPLC-UV : Purity testing using Zorbax C18 columns with mobile phases optimized for ergot alkaloids .
- Chromatographic purity : Detection of related compounds (e.g., ergotamine) at thresholds <0.1% .
Advanced Research Questions
Q. How do novel delivery systems (e.g., inhaled, transdermal) impact DHE mesylate’s bioavailability and experimental design?
- Inhaled delivery (e.g., MAP0004) : Phase 3 trials use double-blind, placebo-controlled designs with endpoints like pain relief at 2 hours. Bioequivalence studies compare AUC and Cmax to IV administration .
- Transdermal patches : Animal models (e.g., rats) assess biodegradability and pharmacokinetic equivalence to subcutaneous dosing .
- Sublingual films : Maltodextrin-pullulan formulations tested for bypassing first-pass metabolism via crossover studies .
Q. What experimental strategies address contradictions in DHE mesylate’s cardiovascular safety profile?
- Controlled crossover studies : Monitor blood pressure and ECG in high-risk cohorts (e.g., CAD history) post-administration .
- Mechanistic studies : Isolate vasospastic effects using ex vivo arterial ring assays with CYP3A4 inhibitors (e.g., erythromycin) .
- Meta-analyses : Pool data from Phase 3 trials to reconcile rare adverse events (e.g., 0.01% myocardial ischemia) with efficacy .
Q. How are long-term fibrotic complications of DHE mesylate evaluated in preclinical models?
- Rodent chronic dosing : Subcutaneous administration (e.g., 5 mg/kg/day for 2 years) to assess fibrosarcoma incidence .
- In vitro fibrosis markers : Measure collagen deposition in lung/kidney fibroblast cultures exposed to DHE .
- Imaging modalities : MRI detects valvular fibrosis in patients with prolonged use .
Q. What in vitro models elucidate DHE mesylate’s cytotoxic effects in non-migraine research?
- Cancer cell lines : Hep3B and A549 cells treated with DHE (IC50 20–50 μM) to assess apoptosis via ROS production and mitochondrial dysfunction .
- Mechanistic assays : Seahorse XF Analyzer quantifies ATP depletion and oxygen consumption rate changes .
Q. How are drug interaction studies designed to mitigate risks with CYP3A4 inhibitors?
- Pharmacokinetic crossover trials : Administer DHE with potent inhibitors (e.g., ritonavir) and measure plasma levels via LC-MS/MS .
- Enzyme inhibition assays : Microsomal incubations quantify CYP3A4 activity reduction using fluorescent substrates .
Q. What methodological considerations apply to DHE mesylate’s use in pregnancy-related migraine research?
Q. How do researchers resolve discrepancies in clinical efficacy data between DHE and triptans?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
